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Introduction to Leucrose as a Flavoring Agent

Leucrose, a disaccharide and structural isomer of sucrose, presents a unique profile for use as
a flavoring agent and sugar substitute in a variety of food products. Composed of glucose and
fructose linked by an a-1,5-glycosidic bond, it is naturally found in small quantities in honey and
pollen. Commercially, it is produced through an enzymatic process involving sucrose and
fructose.[1] Leucrose is characterized as a non-cariogenic and fully metabolizable
carbohydrate.[2]

Its properties as a flavoring agent are primarily attributed to its sweetness, which is
approximately half that of sucrose.[3] This reduced sweetness allows for its use in formulations
where a less intense sweet taste is desired, or in combination with other sweeteners to achieve
a specific flavor profile. Furthermore, its caloric value is approximately 2 kcal/g, lower than that
of sucrose (4 kcal/g), making it a suitable ingredient for reduced-calorie food products.[4]

Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory properties of leucrose is
essential for its effective application in food product development.

Physicochemical Properties
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Property Value/Description
Chemical Formula C12H22011

Molar Mass 342.30 g/mol
Glycosidic Linkage a-1,5

Caloric Value ~2 kcallg

[4]

Hydrolysis

Slower hydrolysis rate
compared to sucrose by o-
glucosidase in the small

intestine.

Non-cariogenic

Does not promote tooth decay.

[2]

Sensory Profile

The sensory profile of a flavoring agent is a critical determinant of its application. While
comprehensive quantitative sensory data for leucrose is limited, the following table
summarizes its known attributes and provides a comparison with sucrose.

Sensory Attribute

Leucrose

Sucrose (for comparison)

Sweetness Intensity

Approximately 50% that of

sucrose.

Standard reference for

sweetness.

Flavor Profile

Primarily sweet. Further
research is needed to fully

characterize other flavor notes.

"Purely sweet" with no

significant off-flavors.[5]

Data not available. Evaluation

Off-Notes for bitterness, metallic, or other  Minimal to none.

off-notes is recommended.

Data not available. Temporal ) )

] o Clean, with a rapid onset and
Aftertaste profile analysis is
decay of sweetness.

recommended.
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Application in Food Products

Leucrose's properties make it a versatile ingredient in various food applications, particularly
where sugar reduction and a clean flavor profile are desired.

Beverages

Due to its good solubility and relatively clean sweetness profile, leucrose can be used in a
variety of beverages, including carbonated soft drinks, juices, and dairy-based drinks. Its lower
sweetness intensity compared to sucrose can be advantageous in creating products with a
more balanced and less overpowering sweetness.

Baked Goods

Leucrose can be incorporated into baked goods such as cookies, cakes, and pastries. Its
contribution to browning through the Maillard reaction should be considered, as it is a reducing
sugar. The extent of browning may differ from that of sucrose and other reducing sugars.[6] Its
impact on texture and moisture retention will also need to be evaluated for each specific
application.

Confectionery

In confectionery products like hard candies and gummies, leucrose can be used to partially or
fully replace sucrose. Its crystallization properties and impact on texture will be important
formulation considerations.

Experimental Protocols

The following protocols provide a framework for evaluating the performance of leucrose in
food applications. These are general methodologies that should be adapted to the specific
product and research objectives.

Protocol for Sensory Evaluation of Leucrose in a
Beverage Model System

Objective: To determine the quantitative sensory profile of leucrose in an agueous solution
compared to a sucrose control.
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Materials:

e Leucrose (food grade)

e Sucrose (food grade)

» Deionized, filtered water

» Sensory evaluation booths with controlled lighting and temperature
o Coded tasting cups

o Palate cleansers (e.g., unsalted crackers, room temperature water)
o Computerized data collection system or paper ballots

Panelists:

e Apanel of 8-12 trained sensory assessors with demonstrated ability to discriminate and
scale the intensity of basic tastes and flavors.

Procedure:
e Sample Preparation:
o Prepare stock solutions of leucrose and sucrose in deionized water.

o From the stock solutions, prepare a series of concentrations for each sweetener. For
example, prepare solutions of leucrose and sucrose that are equi-sweet based on the
known relative sweetness (e.g., 10% leucrose and 5% sucrose). Also, prepare a range of
concentrations to evaluate the dose-response for sweetness and other attributes.

e Training Session:

o Familiarize panelists with the sensory attributes to be evaluated (e.g., sweetness,
bitterness, metallic, aftertaste) and the rating scale to be used (e.g., a 15-point intensity
scale where 0 = none and 15 = extremely intense).
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o Provide reference standards for each attribute to anchor the scale.

o Evaluation Session:
o Present the coded, randomized samples to the panelists in individual sensory booths.

o Instruct panelists to evaluate each sample and rate the intensity of the predetermined
sensory attributes.

o Ensure panelists cleanse their palate with water and/or unsalted crackers between
samples.

e Data Analysis:

o Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to
determine significant differences in sensory attributes between leucrose and sucrose and
across different concentrations.

Protocol for Stability Testing of Leucrose in an Acidic
Beverage

Objective: To evaluate the chemical stability of leucrose in a model acidic beverage system
under accelerated storage conditions.

Materials:

Leucrose

e Citric acid

¢ Sodium benzoate (preservative)

o Deionized water

e pH meter

 Incubators set at various temperatures (e.g., 25°C, 35°C, 45°C)
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e High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar
analysis

Procedure:
e Sample Preparation:

o Prepare a model beverage solution containing a known concentration of leucrose (e.g.,
10% wi/v), citric acid to achieve a target pH (e.g., pH 3.0), and sodium benzoate (e.g.,
0.05% w/v).

o Dispense the solution into airtight, light-protected containers.
o Storage:

o Store the samples in incubators at the different selected temperatures.
e Sampling and Analysis:

o At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw samples from each
storage temperature.

o Analyze the concentration of leucrose in each sample using a validated HPLC method.
The appearance of degradation products (glucose and fructose) can also be monitored.

e Data Analysis:
o Plot the concentration of leucrose as a function of time for each temperature.

o Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate
constants (k) for each temperature.

o Use the Arrhenius equation to determine the activation energy (Ea) for the degradation of
leucrose and to predict its shelf-life at typical storage temperatures.

Visualizations
Sweet Taste Signhaling Pathway

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b8805515?utm_src=pdf-body
https://www.benchchem.com/product/b8805515?utm_src=pdf-body
https://www.benchchem.com/product/b8805515?utm_src=pdf-body
https://www.benchchem.com/product/b8805515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8805515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The perception of sweet taste is initiated by the binding of sweet molecules to the TIR2/T1R3
G-protein coupled receptor on the surface of taste receptor cells. This binding event triggers a
downstream signaling cascade, leading to neurotransmitter release and the perception of
sweetness in the brain.

Taste Receptor Cell Membrane Intracellular Signaling Cascade Gustatory Neuron

Activates Signal to Brain’

Click to download full resolution via product page

Caption: Simplified diagram of the sweet taste signaling pathway initiated by leucrose.

Experimental Workflow for Sensory Evaluation

A structured workflow is crucial for obtaining reliable and reproducible sensory data.
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Define Objective & Scope

Select & Train Sensory Panel

Grepare Samples & References)

Design Experiment
(e.g., randomization, blinding)

Conduct Sensory Evaluation
(Controlled Environment)
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(Statistical Analysis)

Interpret Results & Report
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Caption: General workflow for conducting a sensory evaluation of leucrose.

Regulatory Status
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As of the current knowledge, a specific Generally Recognized as Safe (GRAS) notification for
leucrose has not been identified in the U.S. Food and Drug Administration (FDA) database.
However, documents related to the labeling of sugars and sugar substitutes have
acknowledged leucrose as a sucrose isomer and have cited its caloric value.[4] For
commercial use in food products, it is imperative to verify the current regulatory status of
leucrose in the target market.

Conclusion and Future Research

Leucrose presents a promising alternative to sucrose with potential applications as a flavoring
agent and sugar substitute. Its reduced sweetness, lower caloric content, and non-cariogenic
nature are attractive properties for the development of healthier food options. However, further
research is required to fully characterize its sensory profile, including potential off-notes and
temporal dynamics. Comprehensive studies on its stability in various food matrices, its behavior
during processing (e.g., Maillard reaction), and its interaction with other food components are
also needed to optimize its use in food formulations. Establishing a clear regulatory status in
key markets is also a critical step for its broader adoption by the food industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Leucrose as a
Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8805515#use-of-leucrose-as-a-flavoring-agent-in-
food-products]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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